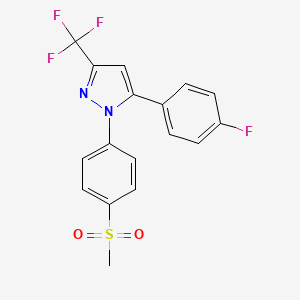

SC-58125

Description

a COX-2 inhibito

Structure

3D Structure

Propriétés

IUPAC Name |

5-(4-fluorophenyl)-1-(4-methylsulfonylphenyl)-3-(trifluoromethyl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12F4N2O2S/c1-26(24,25)14-8-6-13(7-9-14)23-15(10-16(22-23)17(19,20)21)11-2-4-12(18)5-3-11/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHBIMJKLBUMNAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)N2C(=CC(=N2)C(F)(F)F)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12F4N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00167304 | |

| Record name | 5-(4-fluorophenyl)-1-(4-(methylsulfonyl)phenyl)-3-(trifluoromethyl)-1H-Pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00167304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162054-19-5 | |

| Record name | 5-(4-Fluorophenyl)-1-(4-methylsulfonylphenyl)-3-trifluoromethyl-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=162054-19-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-((4-Methylsulfonyl)phenyl)-3-trifluoromethyl-5-(4-fluorophenyl)pyrazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0162054195 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(4-fluorophenyl)-1-(4-(methylsulfonyl)phenyl)-3-(trifluoromethyl)-1H-Pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00167304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SC-58125 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-((4-METHYLSULFONYL)PHENYL)-3-TRIFLUOROMETHYL-5-(4-FLUOROPHENYL)PYRAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SVT5HFY7J5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

SC-58125 mechanism of action

An In-Depth Technical Guide to the Mechanism of Action of SC-58125

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a potent and highly selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme. Its mechanism of action centers on the specific blockade of COX-2-mediated synthesis of prostaglandins, which are key mediators of inflammation, pain, and tumorigenesis. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its effects on signaling pathways, quantitative inhibitory data, and detailed experimental protocols for key assays.

Core Mechanism of Action: Selective COX-2 Inhibition

This compound exerts its biological effects through the potent and selective inhibition of cyclooxygenase-2 (COX-2), an enzyme responsible for the conversion of arachidonic acid to prostaglandins.[1][2][3] Unlike the constitutively expressed COX-1 isoform, COX-2 is inducible and its expression is upregulated in response to inflammatory stimuli and in various types of cancers.[4] By selectively inhibiting COX-2, this compound reduces the production of prostaglandins, particularly prostaglandin E2 (PGE2), at sites of inflammation and in tumor microenvironments, thereby mitigating inflammatory responses and inhibiting cancer cell growth.[1][5] The inhibition of COX-2 by this compound is time-dependent, suggesting a tight binding to the enzyme.[1]

Signaling Pathway

The primary signaling pathway affected by this compound is the prostaglandin synthesis pathway. By inhibiting COX-2, this compound blocks the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor for all prostaglandins. This leads to a downstream reduction in the levels of various prostaglandins, including PGE2, which are involved in signaling pathways that promote cell proliferation, survival, and angiogenesis.

Quantitative Data

The following tables summarize the quantitative data regarding the inhibitory activity of this compound.

Table 1: In Vitro Inhibitory Activity

| Target | IC50 | Cell Line/System | Reference |

| Human COX-2 | 0.04 µM | Spectrophotometric assay | [2][6] |

| Human COX-1 | >100 µM | Not specified | [1][3] |

| HCA-7 cell growth | 25-100 µM (3 days) | HCA-7 human colon cancer cells | [1] |

| LLC cell growth | 25-100 µM (3 days) | Lewis Lung Carcinoma cells | [1] |

Table 2: In Vivo Efficacy

| Model | Dosage | Effect | Reference |

| Nude mice with HCA-7 xenografts | 10 mg/kg initial, then 5 mg/kg 3x/week (i.p.) | 85-90% reduction in tumor formation | [7] |

| Nude mice with established colorectal cancer xenografts | 10 mg/kg (i.p. every 48h) | Inhibition of tumor growth | [1][5] |

| Mice with established colorectal cancer xenografts | 10 mg/kg (single i.p. dose) | Reduction in tumor PGE2 levels | [1][5] |

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

In Vitro Cell Proliferation Assay (MTT Assay)

This protocol is adapted from studies on HCA-7 and LLC cells.[1]

-

Cell Seeding: Plate HCA-7 or LLC cells in 96-well plates at a desired density and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of this compound (e.g., 10, 25, 50, 100 µM) or vehicle control (DMSO) for 3 days.

-

MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Nude Mouse Xenograft Model

This protocol is based on studies of HCA-7 cell xenografts in nude mice.[7]

-

Cell Preparation: Harvest HCA-7 cells and resuspend them in a suitable medium (e.g., DMEM) at a concentration of 1 x 10^6 cells per 0.2 mL.

-

Animal Model: Use athymic nude mice.

-

Tumor Cell Implantation: Inject 0.2 mL of the cell suspension subcutaneously into the dorsal flank of each mouse.

-

Treatment: On the day of implantation, administer an initial intraperitoneal (i.p.) injection of this compound (10 mg/kg) or vehicle (DMSO).

-

Maintenance Treatment: Continue treatment with this compound (5 mg/kg, i.p.) three times a week.

-

Tumor Measurement: Measure tumor dimensions (length and width) with calipers at regular intervals to calculate tumor volume (Volume = (Length x Width^2) / 2).

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, protein expression).

Prostaglandin E2 (PGE2) Measurement

This is a general protocol for measuring PGE2 levels in cell culture supernatants or tumor lysates using a competitive enzyme immunoassay (EIA) kit.

-

Sample Collection: Collect cell culture supernatants or prepare tumor lysates.

-

Sample Preparation: Centrifuge samples to remove debris. Dilute samples as necessary to fall within the standard curve range of the EIA kit.

-

EIA Procedure: Follow the manufacturer's instructions for the specific PGE2 EIA kit. This typically involves:

-

Adding standards and samples to a microplate pre-coated with a capture antibody.

-

Adding a PGE2-enzyme conjugate.

-

Incubating to allow for competitive binding.

-

Washing the plate to remove unbound reagents.

-

Adding a substrate to develop a colorimetric signal.

-

Stopping the reaction.

-

-

Absorbance Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the PGE2 concentration in the samples by comparing their absorbance to the standard curve.

Cell Cycle Analysis by Flow Cytometry

This protocol describes the analysis of cell cycle distribution using propidium iodide (PI) staining.

-

Cell Harvesting: Harvest cells and wash them with phosphate-buffered saline (PBS).

-

Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Cells can be stored at -20°C.

-

Washing: Wash the fixed cells with PBS to remove the ethanol.

-

RNase Treatment: Resuspend the cells in a staining solution containing RNase A to degrade RNA and prevent its staining by PI.

-

PI Staining: Add propidium iodide to the cell suspension to stain the DNA.

-

Incubation: Incubate the cells in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the DNA content.

-

Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

This compound is a valuable research tool for investigating the role of COX-2 in various physiological and pathological processes. Its high selectivity for COX-2 over COX-1 makes it a precise agent for studying the consequences of COX-2 inhibition without the confounding effects of COX-1 blockade. The data and protocols presented in this guide provide a comprehensive resource for researchers working with this compound.

References

- 1. A Cyclooxygenase-2 Inhibitor (this compound) Blocks Growth of Established Human Colon Cancer Xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]

- 3. resources.rndsystems.com [resources.rndsystems.com]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

- 7. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Antitumor Activity of SC-58125

This technical guide provides a comprehensive overview of the preclinical research on the antitumor activity of this compound, a selective cyclooxygenase-2 (COX-2) inhibitor. The document details the compound's mechanism of action, summarizes key quantitative data from pivotal studies, outlines experimental methodologies, and provides visual representations of signaling pathways and experimental workflows.

Introduction: Targeting COX-2 in Oncology

Cyclooxygenase-2 (COX-2) is an enzyme frequently overexpressed in various premalignant and malignant tumors, playing a significant role in tumorigenesis.[1][2] Its expression is associated with processes that promote cancer development, including inflammation, angiogenesis, and inhibition of apoptosis.[3][4] This has led to the investigation of selective COX-2 inhibitors as potential anticancer agents. This compound is a diaryl heterocycle compound developed as a selective inhibitor of the COX-2 enzyme.[5] Preclinical studies have focused on its potential to inhibit tumor growth, particularly in cancers that exhibit high levels of COX-2 expression.

Mechanism of Antitumor Action

This compound exerts its primary antitumor effect through the selective inhibition of the COX-2 enzyme, which is a key enzyme in the conversion of arachidonic acid to prostaglandins (PGs).[6] The subsequent reduction in prostaglandin levels, particularly Prostaglandin E2 (PGE2), disrupts several downstream signaling pathways that are crucial for tumor growth and survival.

Key Mechanistic Events:

-

Inhibition of Prostaglandin Synthesis: In human colon cancer xenografts, treatment with this compound leads to a significant reduction in tumor PGE2 concentrations without altering the protein levels of COX-1 or COX-2.[7]

-

Cell Cycle Arrest: In vitro studies on colon cancer (HCA-7) and Lewis lung carcinoma (LLC) cell lines demonstrated that this compound inhibits proliferation by inducing a delay in the G2 phase of the cell cycle.[7] This cell cycle arrest is associated with a reduction in the levels and activity of p34cdc2, a key cyclin-dependent kinase that regulates the G2 to M phase transition.[7]

-

Apoptosis Induction: While other non-steroidal anti-inflammatory drugs (NSAIDs) are known to induce apoptosis, the effect of this compound on programmed cell death is less pronounced. In one in vivo study, this compound treatment did not significantly increase the apoptotic index in tumor xenografts.[7] However, a slight increase in apoptosis (0.7%) was observed in vitro.[7]

Below is a diagram illustrating the proposed signaling pathway for this compound's antitumor activity.

Quantitative Data on Antitumor Efficacy

The antitumor activity of this compound has been quantified in both in vivo and in vitro models, primarily focusing on colon cancer cell lines with differential COX-2 expression.

Table 1: In Vivo Antitumor Activity of this compound

| Model System | Cell Line | Treatment | Key Findings | Reference |

| Nude Mouse Xenograft | HCA-7 (COX-2 positive) | 10 mg/kg this compound | 85-90% reduction in tumor formation. | [6] |

| Nude Mouse Xenograft | HCA-7 (COX-2 positive) | 10 mg/kg this compound | Significant inhibition of established tumor growth. | [7] |

| Nude Mouse Xenograft | HCT-116 (COX-2 negative) | This compound | No significant effect on tumor growth. | [6] |

Table 2: In Vitro Effects of this compound

| Assay | Cell Line | Treatment Concentration | Key Findings | Reference |

| Colony Formation | HCA-7 (COX-2 positive) | Not specified | Inhibited colony formation. | [6] |

| Colony Formation | HCT-116 (COX-2 negative) | Not specified | No effect on colony formation. | [6] |

| Cell Viability (MTT) | LLC (Lewis Lung Carcinoma) | 50 µM (for 12h) | Did not affect cell viability. | [8] |

| Cell Cycle Analysis | HCA-7 and LLC | Not specified | Accumulation of cells in the G2 phase. | [7] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these research findings. The following sections describe the key experimental protocols used to evaluate this compound.

Human Colon Cancer Xenograft Model

This protocol was used to assess the in vivo efficacy of this compound on tumors derived from human colon cancer cell lines.

-

Cell Culture: HCA-7 (COX-2 expressing) and HCT-116 (COX-2 deficient) human colon cancer cells were cultured in appropriate media.[6]

-

Animal Model: Athymic nude mice were used for tumor implantation.[6][7]

-

Tumor Implantation: 5 x 10⁶ HCA-7 cells were xenografted into the dorsal flank of the mice.[7]

-

Drug Administration: For tumor prevention studies, mice were treated with this compound (10 mg/kg, intraperitoneal injection) prior to cell inoculation, followed by treatments three times a week at 5 mg/kg.[6] For studies on established tumors, treatment began once tumors were palpable.[7]

-

Tumor Measurement: Tumor volume was determined by external measurement of the length (L) and width (W) of the tumor, calculated using the formula: V = [L × W²] × 0.5.[6]

Prostaglandin E2 (PGE2) Measurement

-

Sample Preparation: Excised tumor tissues were homogenized.

-

Extraction: Lipids, including PGE2, were extracted from the homogenized tissue.

-

Quantification: PGE2 levels were quantified using a competitive enzyme immunoassay.[7]

Cell Cycle Analysis

-

Cell Treatment: Cancer cell lines (e.g., HCA-7, LLC) were treated with this compound in culture.

-

Cell Fixation: Cells were harvested and fixed, typically with ethanol.

-

Staining: Fixed cells were stained with a fluorescent DNA-binding dye, such as propidium iodide.

-

Flow Cytometry: The DNA content of the stained cells was analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M).[7]

The general workflow for preclinical evaluation of this compound is depicted in the diagram below.

Conclusion and Future Perspectives

The research on this compound provides strong preclinical evidence for its antitumor activity, particularly in cancers that overexpress COX-2. The compound effectively inhibits tumor growth by reducing prostaglandin synthesis and inducing cell cycle arrest.[6][7] The differential effect on COX-2 positive versus COX-2 negative cell lines underscores the target-specific nature of its action.[6]

While this compound itself has not progressed into widespread clinical use for cancer, the research has been foundational. It has contributed to the broader understanding of the role of COX-2 in oncology and has paved the way for the development of other COX-2 inhibitors and celecoxib analogues for cancer treatment and prevention.[1][2][9] Future research may explore the use of selective COX-2 inhibitors in combination with standard chemotherapeutic drugs or radiation, a strategy that could leverage their distinct mechanisms of action to achieve synergistic effects.[7]

References

- 1. Celecoxib Analogues for Cancer Treatment: An Update on OSU-03012 and 2,5-Dimethyl-Celecoxib - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Celecoxib: a specific COX-2 inhibitor with anticancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | COX-Independent Mechanisms of Cancer Chemoprevention by Anti-Inflammatory Drugs [frontiersin.org]

- 4. COX-Independent Mechanisms of Cancer Chemoprevention by Anti-Inflammatory Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cyclooxygenase-1 (COX-1) and COX-1 Inhibitors in Cancer: A Review of Oncology and Medicinal Chemistry Literature - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]

- 7. A Cyclooxygenase-2 Inhibitor (this compound) Blocks Growth of Established Human Colon Cancer Xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. [PDF] Celecoxib Analogues for Cancer Treatment: An Update on OSU-03012 and 2,5-Dimethyl-Celecoxib | Semantic Scholar [semanticscholar.org]

SC-58125: A Technical Guide to its In Vitro Anti-inflammatory Effects

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the in vitro anti-inflammatory properties of SC-58125, a potent and highly selective cyclooxygenase-2 (COX-2) inhibitor. It details the compound's mechanism of action, summarizes key quantitative data from various studies, outlines relevant experimental protocols, and visualizes the associated biological pathways and workflows. This guide is intended to serve as a resource for researchers utilizing this compound as a tool for investigating inflammatory processes and for professionals in the field of drug development.

Core Mechanism of Action: Selective COX-2 Inhibition

Inflammation is a complex biological response, and a key pathway in its mediation is the conversion of arachidonic acid into prostaglandins (PGs), potent lipid mediators of inflammation, pain, and fever.[1][2] This conversion is catalyzed by two primary cyclooxygenase isoforms: COX-1 and COX-2.[1][2]

-

COX-1: This isoform is constitutively expressed in many tissues, including the stomach and platelets, where it is involved in physiological "housekeeping" functions like gastrointestinal protection and platelet aggregation.[1][3]

-

COX-2: In contrast, COX-2 is typically undetectable in most tissues but is rapidly induced by pro-inflammatory stimuli such as cytokines and endotoxins at sites of inflammation.[1][2][3] Its induction leads to a significant increase in the production of prostaglandins that drive the inflammatory response.

This compound exerts its anti-inflammatory effects by selectively inhibiting the COX-2 enzyme.[4][5] This selectivity is attributed to subtle but critical structural differences in the active sites of the two enzymes. The active site of COX-2 is approximately 25% larger than that of COX-1, featuring a side pocket that can accommodate the bulkier structure of selective inhibitors like this compound.[6] This allows this compound to bind tightly to and inhibit COX-2 with high potency, while having minimal effect on the physiological functions mediated by COX-1.[1][7] The inhibition of COX-2 by this compound is time-dependent, involving an initial reversible binding followed by a transition to a more tightly bound complex.[8]

Quantitative Data on In Vitro Efficacy

The potency and selectivity of this compound have been quantified across various in vitro systems. The data consistently demonstrates a significant preference for COX-2 over COX-1.

Table 1: Inhibitory Potency (IC50) of this compound against COX Isoforms

| Enzyme/System | IC50 Value (µM) | Source |

|---|---|---|

| Recombinant Mouse COX-2 | 0.07 | [5] |

| Recombinant Human COX-2 | 1 | [4] |

| IL-1β Stimulated Human Fibroblasts (COX-2) | 0.09 | [5] |

| Human Platelet (COX-1) | 8.8 | [5] |

| Recombinant Human COX-1 | >100 |[4][5] |

Table 2: Effect of this compound on Prostaglandin E2 (PGE2) Production

| Cell Line | Condition | This compound Effect | Source |

|---|---|---|---|

| HCA-7 Human Colon Cancer Cells | Constitutive COX-2 Expression | Significant inhibition of PGE2 production (from 10 ng/ml to near undetectable levels). | [7] |

| Murine Tumor Xenografts | In vivo treatment, ex vivo analysis | Reduces tumor PGE2 levels. |[4] |

Relationship with the NF-κB Signaling Pathway

The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a critical transcription factor family that regulates immune and inflammatory responses.[9] In its inactive state, NF-κB is held in the cytoplasm by inhibitor of κB (IκB) proteins.[9][10] Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its degradation and allowing NF-κB to translocate to the nucleus.[9][10] In the nucleus, NF-κB activates the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and importantly, COX-2.[11][12]

By inhibiting COX-2, this compound acts downstream of NF-κB. However, there is a potential feedback loop. Prostaglandins produced by COX-2 can themselves further amplify inflammatory signaling that may involve NF-κB activation. Therefore, by reducing prostaglandin levels, this compound can help dampen this amplification loop, indirectly modulating the overall inflammatory environment regulated by NF-κB.

Key Experimental Protocols

The in vitro evaluation of this compound typically involves enzymatic and cell-based assays to determine its potency, selectivity, and functional effects.

In Vitro COX Enzyme Inhibition Assay

This assay directly measures the ability of a compound to inhibit the activity of purified COX-1 and COX-2 enzymes.

Objective: To determine the IC50 values of this compound for COX-1 and COX-2.

Methodology:

-

Enzyme Preparation: Use purified recombinant human or ovine COX-1 and COX-2 enzymes.

-

Reaction Mixture: Prepare a reaction buffer containing the enzyme (COX-1 or COX-2), a heme cofactor, and the test compound (this compound) at various concentrations.

-

Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

-

Incubation: Incubate the mixture for a defined period (e.g., 10-20 minutes) at a controlled temperature (e.g., 37°C). The reaction measures the consumption of oxygen or the production of PGH2.

-

Termination & Detection: Stop the reaction and quantify the amount of prostaglandin produced, often using an Enzyme Immunoassay (EIA) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration to calculate the IC50 value, which is the concentration of this compound required to inhibit 50% of the enzyme's activity.

Cell-Based Prostaglandin Production Assay

This assay measures the effect of this compound on COX-2 activity within a cellular context, which is more physiologically relevant.

Objective: To quantify the inhibition of pro-inflammatory stimulus-induced PGE2 production in whole cells.

Methodology:

-

Cell Culture: Plate suitable cells (e.g., human fibroblasts, macrophages like RAW 264.7, or colon cancer cells like HCA-7) in multi-well plates and grow to confluence.

-

Pre-incubation: Treat the cells with various concentrations of this compound for a specified period (e.g., 1-2 hours).

-

Stimulation: Add a pro-inflammatory agent, such as lipopolysaccharide (LPS) or Interleukin-1β (IL-1β), to induce COX-2 expression and activity. For cells with high constitutive COX-2 expression (like HCA-7), this step may not be necessary.[7]

-

Incubation: Incubate for an extended period (e.g., 18-24 hours) to allow for COX-2 expression and PGE2 production.

-

Supernatant Collection: Collect the cell culture supernatant.

-

PGE2 Quantification: Measure the concentration of PGE2 in the supernatant using a specific ELISA kit.

-

Cell Viability: Concurrently, perform a cell viability assay (e.g., MTT or LDH assay) to ensure that the observed reduction in PGE2 is due to COX-2 inhibition and not cellular toxicity.

References

- 1. Discovery and development of cyclooxygenase 2 inhibitors - Wikipedia [en.wikipedia.org]

- 2. Pharmacological analysis of cyclooxygenase-1 in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro cytotoxic evaluation of some synthesized COX-2 inhibitor derivatives against a panel of human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Effects of IKK-beta Inhibition on Early NF-kappa-B Activation and Transcription of Downstream Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Thiocolchicoside exhibits anticancer effects through downregulation of NF-κB pathway and its regulated gene products linked to inflammation and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

SC-58125: A Technical Guide to its Role as a Selective COX-2 Inhibitor in Prostaglandin Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandins are a group of physiologically active lipid compounds that play a crucial role in a variety of biological processes, including inflammation, pain, fever, and maintaining homeostasis. The synthesis of prostaglandins is primarily catalyzed by two cyclooxygenase (COX) enzymes: COX-1 and COX-2. While COX-1 is constitutively expressed in most tissues and is responsible for housekeeping functions such as protecting the gastric mucosa, COX-2 is an inducible enzyme that is upregulated at sites of inflammation and in various pathological states, including cancer.[1] The differential roles of these two isoforms have been a key focus in the development of nonsteroidal anti-inflammatory drugs (NSAIDs) with improved safety profiles. SC-58125 is a potent and highly selective inhibitor of the COX-2 enzyme, making it a valuable tool for investigating the specific roles of COX-2 in both physiological and pathological processes. This technical guide provides an in-depth overview of this compound, its mechanism of action in prostaglandin synthesis, quantitative data on its inhibitory activity, and detailed experimental protocols for its characterization.

Mechanism of Action of this compound

This compound exerts its pharmacological effect by selectively binding to and inhibiting the cyclooxygenase-2 (COX-2) enzyme. This inhibition prevents the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor for all prostaglandins and thromboxanes. By blocking this critical step, this compound effectively reduces the production of prostaglandins, particularly prostaglandin E2 (PGE2), which is a key mediator of inflammation and pain.[2] The selectivity of this compound for COX-2 over COX-1 is a critical feature, as it minimizes the gastrointestinal side effects commonly associated with non-selective NSAIDs that inhibit both isoforms.[3]

Quantitative Data: Inhibitory Potency of this compound

The inhibitory activity of this compound is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The data presented below demonstrates the high selectivity of this compound for COX-2.

| Compound | Target | IC50 (µM) | Selectivity Ratio (COX-1 IC50 / COX-2 IC50) | Reference |

| This compound | hCOX-2 | 0.04 | >2500 | [4][5][6] |

| This compound | hCOX-1 | >100 | [4][6] |

hCOX refers to the human cyclooxygenase enzyme.

Signaling Pathway

The following diagram illustrates the prostaglandin synthesis pathway and the specific point of inhibition by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the role of this compound in prostaglandin synthesis.

In Vitro COX-1 and COX-2 Enzyme Inhibition Assay

This assay directly measures the ability of this compound to inhibit the activity of purified COX-1 and COX-2 enzymes.

Objective: To determine the IC50 values of this compound for COX-1 and COX-2.

Materials:

-

Purified ovine or human recombinant COX-1 and COX-2 enzymes

-

Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Heme (cofactor)

-

Arachidonic acid (substrate)

-

This compound

-

DMSO (for dissolving the inhibitor)

-

Enzyme-linked immunosorbent assay (ELISA) kit for PGE2 or a suitable detection method (e.g., LC-MS/MS)

Procedure:

-

Prepare a stock solution of this compound in DMSO and create a series of dilutions to be tested.

-

In a reaction tube, combine the reaction buffer, heme, and either COX-1 or COX-2 enzyme.

-

Add the desired concentration of this compound or vehicle (DMSO) to the respective tubes and pre-incubate for a specified time (e.g., 10 minutes) at 37°C.

-

Initiate the enzymatic reaction by adding arachidonic acid to the mixture.

-

Allow the reaction to proceed for a defined period (e.g., 2 minutes) at 37°C.

-

Terminate the reaction (e.g., by adding a stopping solution or by immediate extraction).

-

Measure the amount of PGE2 produced using an ELISA kit or by LC-MS/MS.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Human Whole Blood Assay

This ex vivo assay measures the inhibition of COX-1 and COX-2 in a more physiologically relevant environment. COX-1 activity is assessed by measuring thromboxane B2 (TXB2) production in clotting blood, while COX-2 activity is determined by measuring PGE2 production in lipopolysaccharide (LPS)-stimulated blood.[7][8]

Objective: To evaluate the selectivity of this compound for COX-2 over COX-1 in human whole blood.

Materials:

-

Freshly drawn human venous blood collected in heparinized tubes

-

This compound

-

DMSO

-

Lipopolysaccharide (LPS) from E. coli

-

Saline

-

ELISA kits for TXB2 and PGE2

Procedure for COX-2 Activity:

-

Dispense heparinized whole blood into tubes.

-

Add various concentrations of this compound or vehicle (DMSO) to the blood samples and pre-incubate.

-

Add LPS to induce COX-2 expression and activity.

-

Incubate the samples for 24 hours at 37°C.

-

Centrifuge the samples to separate the plasma.

-

Measure the concentration of PGE2 in the plasma using an ELISA kit.

Procedure for COX-1 Activity:

-

Dispense non-heparinized whole blood into tubes containing various concentrations of this compound or vehicle.

-

Allow the blood to clot by incubating for 1 hour at 37°C.

-

Centrifuge the tubes to separate the serum.

-

Measure the concentration of TXB2 in the serum using an ELISA kit.

Data Analysis: Calculate the IC50 values for both COX-1 (TXB2 inhibition) and COX-2 (PGE2 inhibition) as described in the previous protocol. The ratio of IC50 (COX-1) / IC50 (COX-2) provides the selectivity index.

Carrageenan-Induced Paw Edema in Rats

This in vivo model is a classic method for evaluating the anti-inflammatory activity of compounds like this compound.

Objective: To assess the in vivo anti-inflammatory efficacy of this compound.

Materials:

-

Male Wistar or Sprague-Dawley rats (180-220 g)

-

This compound

-

Vehicle (e.g., 0.5% carboxymethylcellulose)

-

Carrageenan (1% w/v in sterile saline)

-

Plebismometer or calipers for measuring paw volume

Procedure:

-

Acclimate the rats to the experimental conditions.

-

Administer this compound or vehicle orally or intraperitoneally at various doses.

-

After a set time (e.g., 1 hour), induce inflammation by injecting a small volume of carrageenan solution into the plantar surface of the right hind paw.

-

Measure the paw volume using a plebismometer or calipers at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

-

The increase in paw volume is calculated as the difference between the volume at each time point and the initial volume.

-

The percentage inhibition of edema for each dose of this compound is calculated relative to the vehicle-treated group.

Conclusion

This compound is a well-characterized and highly selective COX-2 inhibitor that serves as an invaluable research tool for dissecting the intricate roles of the COX-2 pathway in prostaglandin synthesis and its downstream physiological and pathological consequences. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for scientists and researchers in the fields of pharmacology, inflammation, and drug development. The high selectivity of this compound allows for targeted investigation of COX-2 function, contributing to a deeper understanding of inflammatory processes and the development of safer and more effective anti-inflammatory therapies.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. Investigating the Anti‐Inflammatory Potential of SLC‐0111: A Carbonic Anhydrase Inhibitor Targeting Cyclooxygenase‐Mediated Inflammatory Pathways in a Carrageenan‐Induced Rat Model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Human whole blood assay for rapid and routine testing of non-steroidal anti-inflammatory drugs (NSAIDs) on cyclo-oxygenase-2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Limitation of the in vitro whole blood assay for predicting the COX selectivity of NSAIDs in clinical use - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The biochemical selectivity of novel COX-2 inhibitors in whole blood assays of COX-isozyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]

SC-58125 and Its Role in Cell Cycle Arrest Pathways: A Technical Guide

Executive Summary

SC-58125 is a potent and highly selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme.[1][2] While primarily investigated for its anti-inflammatory properties, this compound has demonstrated significant antitumor activity, largely attributed to its ability to induce cell cycle arrest.[2][3] This document provides an in-depth analysis of the molecular mechanisms through which this compound modulates cell cycle progression. The primary mode of action involves the induction of a G2/M phase arrest, mediated by the downregulation of the p34cdc2 kinase, a critical regulator of the G2 to M phase transition.[4] This cytostatic effect, rather than a direct induction of widespread apoptosis, appears to be the predominant mechanism for its inhibition of cancer cell proliferation.[4] This guide summarizes the available quantitative data, details key experimental protocols for studying these effects, and provides visual diagrams of the associated signaling pathways and workflows.

Introduction

Cyclooxygenase-2 (COX-2) is an enzyme that is often overexpressed in various malignancies, including colorectal, breast, and lung cancers.[5] It plays a crucial role in converting arachidonic acid into prostaglandins, such as prostaglandin E2 (PGE2), which are signaling molecules involved in inflammation and cell proliferation.[6] The elevated expression of COX-2 in tumor tissues has been linked to increased cell growth, angiogenesis, and resistance to apoptosis.[6][7] Consequently, selective inhibition of COX-2 has emerged as a promising strategy for cancer therapy and chemoprevention.[5]

This compound is a diaryl compound that functions as a specific inhibitor of COX-2, with significantly less activity against the constitutively expressed COX-1 isoform.[2] This selectivity is advantageous as it minimizes the gastric side effects associated with non-selective nonsteroidal anti-inflammatory drugs (NSAIDs).[3] Studies have shown that this compound can effectively inhibit the growth of established human colon cancer xenografts and reduce tumor formation in preclinical models.[3][4] The primary mechanism underlying this antitumor effect is the induction of cell cycle arrest, which prevents cancer cells from progressing through the necessary phases for division.[4]

Mechanism of Action and Signaling Pathways

Primary Target: COX-2 Inhibition

The principal molecular target of this compound is the COX-2 enzyme. It exhibits high selectivity and potency, effectively blocking the synthesis of prostaglandins in cells where COX-2 is expressed.[1][2] By inhibiting COX-2, this compound reduces the levels of PGE2 within the tumor microenvironment.[4] This reduction in PGE2 is a key initial step that leads to downstream effects on cell proliferation and survival pathways.

Induction of G2/M Cell Cycle Arrest

The most significant antiproliferative effect of this compound is its ability to induce a delay or arrest in the G2/M phase of the cell cycle.[4] In studies involving Lewis Lung Carcinoma (LLC) and HCA-7 human colon cancer cells, treatment with this compound led to an accumulation of cells in the G2 phase.[4]

This G2/M arrest is directly linked to the downregulation of p34cdc2 (also known as Cyclin-Dependent Kinase 1, CDK1), a key kinase that regulates the transition from G2 to mitosis.[4] Treatment with this compound was shown to decrease both the protein levels and the activity of p34cdc2.[4] The reduction in active p34cdc2 prevents the cell from entering mitosis, thereby halting proliferation.[4] This cytostatic effect is considered the primary mechanism for the tumor growth inhibition observed with this compound treatment.[4]

Figure 1: this compound signaling pathway leading to G2/M cell cycle arrest.

Effects on Apoptosis and p53 Pathway

While the primary effect of this compound is cytostatic, its role in apoptosis (programmed cell death) has also been investigated. In some contexts, this compound treatment results in only a slight increase in apoptosis.[4] The major contribution to its antitumor activity remains the inhibition of cell cycle progression.[4]

Some studies suggest that COX-2 inhibitors can modulate apoptotic pathways by influencing the expression of Bcl-2 family proteins. For instance, PGE2 has been shown to induce the expression of the anti-apoptotic protein Bcl-2, and its inhibition by this compound could potentially counteract this effect.[7][8] Furthermore, COX inhibitors have been reported to modulate the p53 tumor suppressor pathway by downregulating HDM2, a protein that targets p53 for degradation.[9] This leads to increased p53 stability and nuclear accumulation, which can enhance chemotherapy-induced apoptosis.[9] However, the direct role of this compound in the p53 pathway requires further specific investigation.

Quantitative Data

The biological activity of this compound has been quantified in various assays. The following tables summarize key inhibitory concentrations and experimental parameters reported in the literature.

Table 1: Inhibitory Potency (IC50)

| Target | IC50 Value | Assay Condition | Reference |

|---|---|---|---|

| Human COX-2 | 0.04 µM (40 nM) | Spectrophotometric assay | [1] |

| Human COX-1 | >100 µM | In vitro assay | [2] |

| Triple Mutant hCOX-2 | 1 µM | Spectrophotometric assay |[1] |

Table 2: Effective Concentrations in Cell-Based Assays

| Cell Line | Concentration | Observed Effect | Reference |

|---|---|---|---|

| Lewis Lung Carcinoma (LLC) | 100 µM | Induction of G2 arrest | [4] |

| HCA-7 (Human Colon Cancer) | 100 µM | Inhibition of proliferation | [4] |

| HCA-7 (Human Colon Cancer) | Not specified | Inhibition of colony formation | [3] |

| HCT-116 (Human Colon Cancer) | Not specified | No effect on colony formation |[3] |

Experimental Protocols

Cell Cycle Analysis by Flow Cytometry

This protocol describes a standard method for analyzing cell cycle distribution using propidium iodide (PI) staining followed by flow cytometry.[10][11][12]

Objective: To quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle following treatment with this compound.

Materials:

-

Cell culture medium, PBS, Trypsin-EDTA

-

This compound (dissolved in DMSO)

-

Fixation Solution: Ice-cold 70% ethanol

-

PI Staining Solution: Propidium Iodide (20-50 µg/mL), RNase A (100 µg/mL), and Triton X-100 (0.1%) in PBS.

Procedure:

-

Cell Seeding and Treatment: Plate cells at a density that prevents confluence by the end of the experiment. Allow cells to adhere overnight. Treat cells with the desired concentration of this compound or vehicle control (DMSO) for the specified duration (e.g., 12-24 hours).

-

Cell Harvesting: Aspirate the culture medium. Wash cells with PBS. Detach adherent cells using Trypsin-EDTA and neutralize with complete medium.[10] Collect all cells, including any floating cells from the original medium, into a conical tube.

-

Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet with ice-cold PBS.

-

Fixation: Resuspend the cell pellet in 500 µL of ice-cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol drop-by-drop to prevent clumping.[10] Incubate on ice for at least 30 minutes or store at -20°C.

-

Staining: Centrifuge the fixed cells at 300 x g for 5 minutes and decant the ethanol. Wash the pellet with PBS. Resuspend the pellet in 500 µL of PI staining solution. Incubate at room temperature for 30 minutes in the dark.[10]

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer using a 488 nm laser for excitation.[13] Collect fluorescence data on a linear scale. Use appropriate software to deconvolute the DNA content histogram and determine the percentage of cells in each phase of the cell cycle.

Figure 2: Experimental workflow for cell cycle analysis using flow cytometry.

Protein Expression Analysis by Western Blotting

This protocol outlines the steps for detecting changes in the expression of cell cycle-related proteins (e.g., p34cdc2) after this compound treatment.[14]

Objective: To measure the relative protein levels of key cell cycle regulators.

Materials:

-

Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors.

-

SDS-PAGE gels, running buffer, and transfer buffer.

-

PVDF or nitrocellulose membrane.

-

Blocking Buffer: 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).

-

Primary antibodies (e.g., anti-p34cdc2, anti-β-actin).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate (ECL).

Procedure:

-

Sample Preparation: Treat cells with this compound as described previously. After treatment, wash cells with ice-cold PBS and lyse them by adding 1X SDS sample buffer or RIPA buffer.[14] Scrape the cells, transfer to a microcentrifuge tube, and sonicate to shear DNA.[14] Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Denature protein lysates by boiling at 95-100°C for 5 minutes. Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and separate by electrophoresis.[14]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[15]

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking.[14] Wash the membrane three times with TBST for 5-10 minutes each.

-

Secondary Antibody and Detection: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again with TBST. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Data Analysis: Quantify band intensity using densitometry software. Normalize the intensity of the target protein to a loading control (e.g., β-actin or GAPDH) to determine relative expression changes.

Figure 3: Experimental workflow for Western Blot analysis.

Summary of Effects

The cellular response to this compound is a multi-step process that begins with the specific inhibition of its target enzyme and culminates in the halting of cell division. This logical relationship is summarized in the diagram below.

References

- 1. selleckchem.com [selleckchem.com]

- 2. rndsystems.com [rndsystems.com]

- 3. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]

- 4. A Cyclooxygenase-2 Inhibitor (this compound) Blocks Growth of Established Human Colon Cancer Xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Signal transduction pathways regulating cyclooxygenase-2 expression: potential molecular targets for chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Role of Cyclooxygenase-2 in Cell Proliferation and Cell Death in Human Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. p53-mediated induction of Cox-2 counteracts p53- or genotoxic stress-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cyclooxygenase inhibitors modulate the p53/HDM2 pathway and enhance chemotherapy-induced apoptosis in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Flow cytometry with PI staining | Abcam [abcam.com]

- 12. assaygenie.com [assaygenie.com]

- 13. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 15. Western Blot Video Protocol | Proteintech Group [ptglab.com]

The Effect of SC-58125 on p34cdc2 Protein Levels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SC-58125 is a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and carcinogenesis. While the primary mechanism of this compound involves the blockade of prostaglandin synthesis, emerging evidence suggests that its anti-proliferative effects may be linked to the modulation of the cell cycle. A key regulator of the G2/M transition phase of the cell cycle is the p34cdc2 protein kinase (also known as CDK1). This technical guide explores the current understanding of the effect of this compound on p34cdc2 protein levels. While direct evidence detailing a quantitative change in p34cdc2 protein expression following this compound treatment is not prominently available in the current body of scientific literature, this guide will delve into the indirect evidence suggesting a functional interplay. We will present the established role of this compound in inducing cell cycle arrest and the pivotal function of p34cdc2 in this process. Furthermore, we provide detailed experimental protocols for researchers to investigate the potential impact of this compound on p34cdc2 protein levels and its activity.

Introduction: this compound and Cell Cycle Regulation

This compound is a diaryl-isoxazole compound that exhibits high selectivity for the inhibition of the COX-2 enzyme. The overexpression of COX-2 has been observed in various malignancies, and its inhibition has been a target for cancer therapy and prevention. Several studies have demonstrated that selective COX-2 inhibitors, including this compound and its structural analog celecoxib, can induce cell cycle arrest in cancer cell lines, thereby inhibiting their proliferation. This cell cycle arrest often occurs at the G2/M transition, a critical checkpoint that ensures the fidelity of cell division.

The progression through the cell cycle is orchestrated by a family of serine/threonine kinases known as cyclin-dependent kinases (CDKs). The activity of these kinases is tightly regulated by their association with regulatory subunits called cyclins and by a series of phosphorylation and dephosphorylation events. The p34cdc2/CDK1 protein kinase, in complex with cyclin B1, is the master regulator of the G2/M transition. Activation of the p34cdc2/cyclin B1 complex is essential for entry into mitosis.

Given that this compound can induce G2/M arrest, it is plausible to hypothesize a link between its mechanism of action and the regulation of p34cdc2. However, it is crucial to distinguish between an effect on the protein level of p34cdc2 and an effect on its kinase activity. Research on other cytotoxic agents that induce G2/M arrest, such as doxorubicin, has shown that the primary effect is on the inhibition of p34cdc2 activity through post-translational modifications, rather than a change in its protein expression.[1][2]

Quantitative Data Summary

As of the latest literature review, there is a conspicuous absence of direct quantitative data from studies specifically measuring the protein levels of p34cdc2 following treatment with this compound. The primary focus of existing research has been on the phenotypic outcomes of this compound treatment, such as cell viability and the proportion of cells in different phases of the cell cycle.

To facilitate future research in this area, the following table provides a template for how such quantitative data could be presented. Researchers are encouraged to populate this table with their experimental findings.

| Cell Line | This compound Concentration (µM) | Treatment Duration (hours) | Fold Change in p34cdc2 Protein Level (vs. Control) | Method of Quantification | Reference |

| e.g., HT-29 | 10 | 24 | Data to be determined | Western Blot Densitometry | Future Study |

| e.g., HT-29 | 25 | 24 | Data to be determined | Western Blot Densitometry | Future Study |

| e.g., HT-29 | 50 | 24 | Data to be determined | Western Blot Densitometry | Future Study |

| e.g., PC-3 | 10 | 48 | Data to be determined | Mass Spectrometry | Future Study |

| e.g., PC-3 | 25 | 48 | Data to be determined | Mass Spectrometry | Future Study |

| e.g., PC-3 | 50 | 48 | Data to be determined | Mass Spectrometry | Future Study |

Experimental Protocols

To investigate the effect of this compound on p34cdc2 protein levels, a series of well-controlled experiments are required. Below are detailed methodologies for key experiments.

Cell Culture and Treatment

-

Cell Line Selection: Choose a relevant cancer cell line known to express COX-2 (e.g., HT-29 colorectal adenocarcinoma, PC-3 prostate cancer).

-

Cell Seeding: Seed the cells in appropriate culture dishes or flasks and allow them to adhere and reach 50-60% confluency.

-

This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in a complete culture medium to the desired final concentrations.

-

Treatment: Replace the culture medium with the medium containing different concentrations of this compound or the vehicle control (DMSO). Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).

Cell Synchronization

To study cell cycle-specific effects, synchronization of the cell population is recommended. The double thymidine block method is commonly used to arrest cells at the G1/S boundary.

-

First Thymidine Block: Add thymidine to the culture medium to a final concentration of 2 mM and incubate for 16-18 hours.

-

Release: Wash the cells twice with pre-warmed phosphate-buffered saline (PBS) and then add a fresh complete medium. Incubate for 9-10 hours.

-

Second Thymidine Block: Add thymidine again to a final concentration of 2 mM and incubate for 16-18 hours.

-

Release into Mitosis: Wash the cells twice with PBS and add a fresh complete medium. Cells will proceed synchronously through the S, G2, and M phases. Samples can be collected at different time points to analyze specific cell cycle phases.

Western Blotting for p34cdc2 Protein Levels

Western blotting is a standard technique to quantify the relative abundance of a specific protein.

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit (e.g., BCA assay).

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for p34cdc2 overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washes, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Densitometry Analysis: Quantify the intensity of the p34cdc2 bands and normalize them to a loading control (e.g., β-actin or GAPDH) to determine the relative protein levels.

Signaling Pathways and Experimental Workflows

Hypothesized Signaling Pathway of this compound Action

The following diagram illustrates a hypothesized signaling pathway through which this compound may indirectly influence p34cdc2 activity, leading to G2/M cell cycle arrest. This pathway is based on the known effects of COX-2 inhibitors and the established regulation of the G2/M transition.

Caption: Hypothesized pathway of this compound-induced G2/M arrest via indirect modulation of p34cdc2 activity.

Experimental Workflow for Investigating this compound Effects

The following diagram outlines a logical workflow for researchers to follow when investigating the effects of this compound on p34cdc2.

Caption: A streamlined experimental workflow to elucidate the effects of this compound on p34cdc2.

Conclusion and Future Directions

The current scientific literature does not provide a definitive answer regarding the direct effect of this compound on p34cdc2 protein levels. The available evidence points towards an this compound-induced G2/M cell cycle arrest, a process intricately regulated by the activity of the p34cdc2/cyclin B1 complex. It is plausible that this compound influences the post-translational modifications that govern p34cdc2 activity, rather than altering its protein expression.

Future research should focus on directly measuring p34cdc2 protein levels in various cancer cell lines treated with this compound using quantitative methods like Western blotting and mass spectrometry. Furthermore, investigating the phosphorylation status of p34cdc2 at its key regulatory sites (Threonine-14 and Tyrosine-15) and the activity of its upstream regulators, such as Wee1/Myt1 kinases and Cdc25 phosphatases, will provide a more comprehensive understanding of the molecular mechanisms underlying the anti-proliferative effects of this compound. This in-depth knowledge will be invaluable for the rational design of novel cancer therapeutic strategies.

References

In Vivo Cytostatic Effects of SC-58125: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo cytostatic effects of SC-58125, a selective cyclooxygenase-2 (COX-2) inhibitor. The data and protocols summarized herein are derived from key preclinical studies, offering valuable insights for professionals in oncology and drug development.

Executive Summary

This compound has demonstrated significant cytostatic effects in vivo, primarily through the inhibition of tumor growth in preclinical cancer models. Its mechanism of action is linked to the selective inhibition of the COX-2 enzyme, leading to a reduction in prostaglandin E2 (PGE2) production and subsequent cell cycle arrest at the G2/M transition phase. Notably, these effects are achieved without a significant increase in apoptosis, highlighting its role as a cytostatic rather than a cytotoxic agent in these models. Evidence also points to COX-2 independent mechanisms involving the induction of oxidative stress.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vivo studies of this compound.

Table 1: In Vivo Tumor Growth Inhibition by this compound

| Cell Line | Animal Model | Treatment Regimen | Key Findings | Citation(s) |

| HCA-7 (Human Colon Carcinoma) | Athymic Nude Mice | 10 mg/kg, intraperitoneal injection, every 48 hours | Statistically significant decrease in tumor growth rates (P<0.0001) when treatment started at time of injection, or 2 and 4 weeks post-implantation.[1] | [1] |

| HCA-7 (Human Colon Carcinoma) | Athymic Nude Mice | 10 mg/kg, intraperitoneal injection, once per day for 2 days | Short-term treatment was sufficient to attenuate tumor growth for up to 15 days.[1] | [1] |

| HCA-7 (Human Colon Carcinoma) | Athymic Nude Mice | Initial dose 10 mg/kg, then 5 mg/kg three times a week | Reduced tumor formation by 85-90%.[2] | [2] |

| HCT-116 (Human Colon Carcinoma, COX-2 deficient) | Athymic Nude Mice | 5 mg/kg, three times a week | No effect on tumor growth.[2] | [2] |

| LLC (Lewis Lung Carcinoma) in wild-type fibroblasts | C57BL/6 Mice | 10 µM this compound (in vitro treatment of fibroblasts) | Led to a ~90% reduction in VEGF levels from fibroblasts.[3] | [3] |

Table 2: Effect of this compound on Prostaglandin E2 (PGE2) Levels in Vivo

| Cell Line | Animal Model | Treatment | Time Point | Result | Citation(s) |

| HCA-7 Xenografts | Nude Mice | Single 10 mg/kg dose | 2 hours | Significant reduction in tumor PGE2. | [1] |

| HCA-7 Xenografts | Nude Mice | Single 10 mg/kg dose | 12 hours | Maximal inhibition of tumor PGE2. | [1] |

| HCA-7 Xenografts | Nude Mice | Single 10 mg/kg dose | 36 hours | PGE2 levels returned to 50% of initial levels. | [1] |

Table 3: Cell Cycle Effects of this compound

| Effect | Observation | Mechanism | Citation(s) |

| Cell Cycle Progression | Delayed progression through the G2/M transition.[1] | Decrease in p34cdc2 protein levels and activity.[1] | [1] |

| Apoptosis | No significant alteration in the rate of apoptosis in vivo.[1] | The primary effect is cytostatic, not cytotoxic.[1] | [1] |

Experimental Protocols

Detailed methodologies for the key in vivo experiments are provided below.

Human Colon Cancer Xenograft Model in Athymic Nude Mice

-

Animal Model: Athymic nude mice are utilized due to their compromised immune system, which prevents the rejection of human tumor xenografts.[4]

-

Cell Line: HCA-7 human colon carcinoma cells, which constitutively express high levels of COX-2, are commonly used.[2] HCT-116 cells, which lack COX-2 expression, serve as a negative control.[2]

-

Cell Implantation: 5x106 HCA-7 cells are suspended in 0.2 ml of DMEM medium and injected into the dorsal subcutaneous tissue of the mice.[1][2]

-

Tumor Growth Monitoring: Tumor dimensions are measured regularly (e.g., weekly) using calipers. Tumor volume is calculated using the formula: (Length x Width2) / 2.

Drug Preparation and Administration

-

Vehicle: this compound is typically dissolved in Dimethyl sulfoxide (DMSO).[1]

-

Dosage and Route: A common dosage is 10 mg/kg body weight, administered via intraperitoneal injection.[1] Treatment schedules can vary, from injections every 48 hours for long-term studies to short-term interventions.[1]

Quantification of Prostaglandin E2 (PGE2)

-

Sample Collection: Tumors are excised from mice at various time points following this compound administration.

-

Extraction: Tumors are homogenized, and lipids are extracted.

-

Analysis: PGE2 levels in the tumor homogenates are quantified using a competitive enzyme-linked immunosorbent assay (ELISA).[5] This allows for the direct measurement of COX-2 activity inhibition within the tumor microenvironment.[1]

Analysis of Cell Cycle and Apoptosis

-

Cell Cycle Analysis: Tumor tissues are processed to create single-cell suspensions. Cells are then stained with a fluorescent DNA-binding dye (e.g., propidium iodide) and analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).[6]

-

Western Blot for Cell Cycle Proteins: Tumor lysates are prepared and separated by SDS-PAGE. Proteins are transferred to a membrane and probed with antibodies specific for key cell cycle regulatory proteins, such as p34cdc2, to assess changes in their expression and activity levels.[1]

-

Apoptotic Index: Tumor sections are stained (e.g., with H&E) and examined under a microscope. The number of apoptotic bodies is counted and expressed as a percentage of the total number of cells to determine the apoptotic index.[1]

Signaling Pathways and Experimental Workflows

Visual diagrams of key mechanisms and processes are provided below using the DOT language.

This compound Primary Mechanism of Action

Caption: this compound inhibits COX-2, reducing PGE2 and p34cdc2, causing G2/M arrest and cytostasis.

In Vivo Xenograft Experiment Workflow

Caption: Workflow for assessing this compound efficacy in a human colon cancer xenograft model.

COX-2 Independent Cytostatic Pathway

Caption: this compound can induce cytostasis via GSH depletion and increased ROS production.

References

- 1. A Cyclooxygenase-2 Inhibitor (this compound) Blocks Growth of Established Human Colon Cancer Xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]

- 3. content-assets.jci.org [content-assets.jci.org]

- 4. Xenograft models in immunodeficient animals : I. Nude mice: spontaneous and experimental metastasis models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antitumor and anti-metastatic effects of cyclooxygenase-2 inhibition by celecoxib on human colorectal carcinoma xenografts in nude mouse rectum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journal.waocp.org [journal.waocp.org]

SC-58125: A Technical Guide to a Selective COX-2 Chemical Probe

For Researchers, Scientists, and Drug Development Professionals

Abstract

SC-58125 is a potent and highly selective chemical probe for the cyclooxygenase-2 (COX-2) enzyme. Its ability to preferentially inhibit COX-2 over the constitutively expressed COX-1 isoform has made it a valuable tool for investigating the physiological and pathological roles of COX-2 in inflammation, pain, and carcinogenesis. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols for its use, and a visualization of its impact on cellular signaling pathways.

Introduction

Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase (PTGS), is a key enzyme in the biosynthetic pathway of prostanoids, which are critical lipid signaling molecules involved in a wide range of physiological and pathological processes. Two main isoforms of COX have been identified: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is responsible for housekeeping functions, such as maintaining the integrity of the gastrointestinal mucosa and regulating renal blood flow. In contrast, COX-2 is an inducible enzyme that is upregulated in response to inflammatory stimuli, growth factors, and tumor promoters.[1] This differential expression profile makes COX-2 an attractive therapeutic target for the development of anti-inflammatory and anti-cancer agents with reduced gastrointestinal side effects compared to non-selective NSAIDs.

This compound is a diaryl pyrazole derivative that has demonstrated high selectivity and potency as a COX-2 inhibitor.[2] Its utility as a chemical probe stems from its ability to specifically interrogate the functions of COX-2, thereby enabling researchers to dissect the downstream consequences of COX-2 activity in various biological systems.

Mechanism of Action

This compound exerts its inhibitory effect on COX-2 through a time-dependent mechanism.[2] It binds to the active site of the COX-2 enzyme, preventing the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor for all other prostanoids, including prostaglandin E2 (PGE2). The selectivity of this compound for COX-2 is attributed to subtle differences in the amino acid composition of the active sites of COX-1 and COX-2.

In the context of cancer biology, the inhibition of COX-2 by this compound leads to a reduction in tumor-associated PGE2 levels.[3] This decrease in PGE2 has been shown to have a cytostatic effect on cancer cells, primarily through the induction of cell cycle arrest at the G2/M transition.[3] This cell cycle arrest is associated with a decrease in the levels and activity of the p34cdc2 kinase, a key regulator of the G2/M checkpoint.[2][3]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound, providing a comparative overview of its potency and selectivity.

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | COX-1 | COX-2 | Selectivity Index (COX-1 IC50 / COX-2 IC50) | Reference |

| IC50 | >100 µM | 0.04 µM | >2500 | [2] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Endpoint | Dosage | Effect | Reference |

| Mouse Human Colon Cancer Xenograft (HCA-7 cells) | Tumor Growth Inhibition | 10 mg/kg (i.p. every 48h) | Significant inhibition of tumor growth | [2][3] |

| Mouse Human Colon Cancer Xenograft (HCA-7 cells) | Tumor PGE2 Levels | 10 mg/kg (single i.p. dose) | Significant reduction within 2 hours, maximal at 12 hours | [3] |

| Rat | Carrageenan-Induced Paw Edema | Not specified | Blocks edema | |

| Rat | Inflammatory Hyperalgesia | Not specified | Blocks hyperalgesia |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

In Vitro COX-2 Enzyme Inhibition Assay

This protocol is a general guideline and may need to be optimized for specific experimental conditions.

Materials:

-

Human recombinant COX-2 enzyme

-

This compound

-

Arachidonic acid (substrate)

-

Assay buffer (e.g., Tris-HCl buffer, pH 8.0)

-

Detection reagent (e.g., a peroxidase-based system to measure prostanoid production)

-

96-well microplate

-

Plate reader

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the this compound stock solution in assay buffer to create a range of inhibitor concentrations.

-

In a 96-well plate, add the diluted this compound solutions to the appropriate wells. Include wells for a vehicle control (solvent only) and a positive control (a known COX-2 inhibitor).

-

Add the human recombinant COX-2 enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding arachidonic acid to each well.

-

Incubate the plate at 37°C for a specific time (e.g., 10-20 minutes).

-

Stop the reaction by adding a stopping reagent (e.g., a strong acid).

-

Add the detection reagent and measure the signal (e.g., absorbance or fluorescence) using a plate reader.

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

In Vitro Cell Growth Inhibition Assay (HCA-7 and LLC cells)

Materials:

-

HCA-7 or LLC cells

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

MTT reagent or other cell viability assay reagent

-

96-well cell culture plates

-

Incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Seed HCA-7 or LLC cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Prepare a stock solution of this compound in DMSO and dilute it in a complete culture medium to obtain various treatment concentrations.

-

Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include vehicle-treated control wells.

-

Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

-

At the end of the treatment period, perform a cell viability assay (e.g., MTT assay).

-

For the MTT assay, add the MTT reagent to each well and incubate for 2-4 hours.

-

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a specialized buffer).

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of cell growth inhibition for each concentration compared to the vehicle control.

Human Colon Cancer Xenograft Mouse Model

Animal Model:

-

Immunocompromised mice (e.g., athymic nude mice)

Procedure:

-

Culture HCA-7 human colon cancer cells under standard conditions.

-

Harvest the cells and resuspend them in a sterile, serum-free medium or PBS.

-

Subcutaneously inject a specific number of cells (e.g., 5 x 10^6 cells) into the flank of each mouse.

-

Allow the tumors to establish and reach a palpable size.

-

Prepare a sterile solution of this compound for injection (e.g., dissolved in DMSO and diluted in a suitable vehicle for intraperitoneal injection).

-

Administer this compound to the treatment group of mice at a specified dose and schedule (e.g., 10 mg/kg, intraperitoneally, every 48 hours). Administer the vehicle solution to the control group.

-

Monitor tumor growth by measuring the tumor dimensions with calipers at regular intervals. Calculate tumor volume using a standard formula (e.g., Volume = (length x width^2) / 2).

-

Monitor the body weight and overall health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., measurement of PGE2 levels, Western blotting for protein expression).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.

Caption: COX-2 signaling pathway and the inhibitory effect of this compound.

Caption: A typical experimental workflow for evaluating this compound.

Conclusion